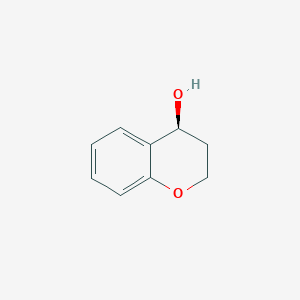

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral compound belonging to the class of benzopyrans Benzopyrans are a group of organic compounds that consist of a benzene ring fused to a pyran ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral catalyst to ensure the desired stereochemistry. The reaction conditions typically include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction of the ketone precursor using specific dehydrogenases can yield the desired chiral alcohol with high purity and yield. This method is preferred in industrial settings due to its efficiency and environmentally friendly nature.

Analyse Des Réactions Chimiques

Types of Reactions

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction of the compound can lead to the formation of the fully saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products

Oxidation: Corresponding ketone.

Reduction: Fully saturated alcohol.

Substitution: Corresponding chloride.

Applications De Recherche Scientifique

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biological systems and its interactions with various enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its chiral nature.

Mécanisme D'action

The mechanism of action of (4S)-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4R)-3,4-dihydro-2H-1-benzopyran-4-ol: The enantiomer of (4S)-3,4-dihydro-2H-1-benzopyran-4-ol, which may have different biological activities.

Chromans: A class of compounds structurally similar to benzopyrans, with various biological activities.

Flavonoids: Naturally occurring compounds with a benzopyran structure, known for their antioxidant properties.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The chiral nature of the compound allows for selective interactions with enzymes and receptors, making it a valuable molecule in both research and industrial applications.

Activité Biologique

(4S)-3,4-dihydro-2H-1-benzopyran-4-ol, a compound belonging to the benzopyran family, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10O2. It features a fused benzene and pyran ring structure, which is crucial for its biological activity. The stereochemistry at the 4-position contributes to its interaction with various biological targets.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is essential for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that it can reduce nitric oxide production in macrophages without cytotoxic effects, suggesting its potential as a therapeutic agent in inflammatory conditions .

3. Anticancer Potential

Several studies have explored the anticancer activity of this compound. It has been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. The compound's ability to inhibit tumor growth makes it a candidate for further investigation in cancer therapy .

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways that regulate cellular processes.

- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative stress, thereby protecting cellular components from damage.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of various benzopyran derivatives highlighted that this compound had a notable ability to reduce lipid peroxidation in human cell lines. The IC50 value for this activity was determined to be significantly lower than that of standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on its anti-inflammatory properties, this compound was found to inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages. The study reported a reduction in IL-6 and TNF-alpha levels at concentrations that did not exhibit cytotoxicity .

Comparison with Related Compounds

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Quercetin | Moderate | High | Significant |

| Curcumin | High | High | High |

Propriétés

IUPAC Name |

(4S)-3,4-dihydro-2H-chromen-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSHXMOLUWTMGP-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.